

# Physicochemical and Thermodynamic Properties of 1,1-Diethylcyclopropane

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## Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845

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**1,1-Diethylcyclopropane** is a cycloalkane with the chemical formula  $C_7H_{14}$  and a molecular weight of 98.19 g/mol <sup>[1]</sup>. Its structure consists of a cyclopropane ring with two ethyl groups attached to the same carbon atom. A summary of its key identifiers is provided in Table 1.

Table 1: Identifiers for **1,1-Diethylcyclopropane**

Identifier	Value
CAS Number	1003-19-6 <sup>[1][2]</sup>
Molecular Formula	$C_7H_{14}$ <sup>[1][2]</sup>
Molecular Weight	98.1861 g/mol <sup>[2]</sup>
IUPAC Name	1,1-diethylcyclopropane <sup>[1]</sup>
InChI	InChI=1S/C7H14/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3 <sup>[2]</sup>
InChIKey	VUROAZUCSQPSOK-UHFFFAOYSA-N <sup>[2]</sup>
SMILES	<chem>CCC1(CC)CC1</chem> <sup>[3]</sup>

A compilation of the available thermodynamic data for **1,1-diethylcyclopropane** is presented in Table 2. This includes both experimentally determined and computationally estimated values.

Table 2: Thermodynamic Properties of **1,1-Diethylcyclopropane**

Property	Value	Unit	Source/Method
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	63.32	kJ/mol	Joback Calculated Property[3]
Enthalpy of Formation at Standard Conditions (Gas, $\Delta_f H^\circ_{\text{gas}}$ )	-99.77	kJ/mol	Joback Calculated Property[3]
Enthalpy of Fusion at Standard Conditions ( $\Delta_{\text{fus}} H^\circ$ )	5.72	kJ/mol	Joback Calculated Property[3]
Enthalpy of Vaporization at Standard Conditions ( $\Delta_{\text{vap}} H^\circ$ )	29.94	kJ/mol	Joback Calculated Property[3]
Ideal Gas Heat Capacity ( $C_{p,\text{gas}}$ )	See Table 3	J/mol·K	Joback Calculated Property[3]
Ionization Energy (IE)	8.56 ± 0.05	eV	NIST[3]
Octanol/Water Partition Coefficient (logP <sub>oct/wat</sub> )	2.587	Crippen Calculated Property[3]	
Water Solubility (log <sub>10</sub> WS)	-2.41	mol/l	Crippen Calculated Property[3]

Table 3: Ideal Gas Heat Capacity ( $C_{p,\text{gas}}$ ) of **1,1-Diethylcyclopropane** (Joback Method)

Temperature (K)	Cp,gas (J/mol·K)
298.15	155.35
400	196.23
500	234.33
600	268.96
700	299.71
800	326.38
900	348.97
1000	367.68

## Methodologies for Property Determination

The thermodynamic data presented in this guide are derived from both experimental measurements and computational estimations. This section provides an overview of the methodologies employed.

### Experimental Methodology: Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of organic compounds is often determined indirectly from the enthalpy of combustion, which is measured experimentally using a bomb calorimeter. While a specific experimental protocol for **1,1-diethylcyclopropane** is not readily available in the literature, the following represents a detailed, generalized procedure for determining the enthalpy of combustion of a volatile organic liquid like **1,1-diethylcyclopropane**.

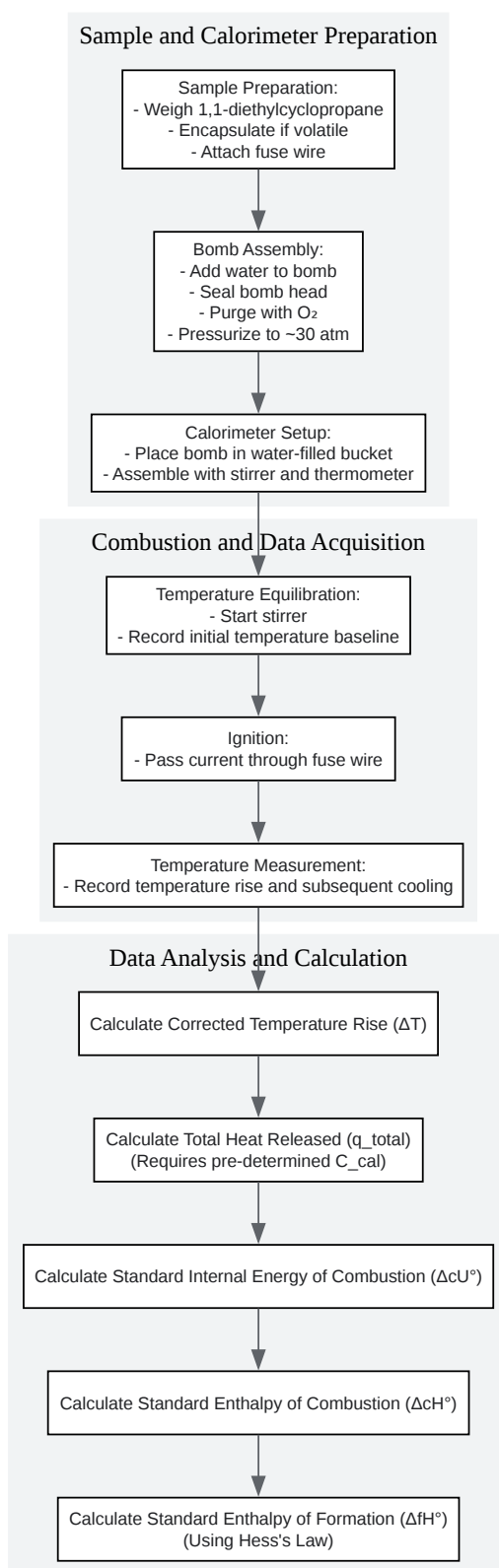
#### Experimental Protocol: Bomb Calorimetry

- Sample Preparation:
  - A precise mass (typically 0.5 - 1.0 g) of high-purity **1,1-diethylcyclopropane** is weighed into a sample crucible.

- Due to its volatility, the sample may be encapsulated in a gelatin capsule of known mass and heat of combustion.
- A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.
- Bomb Assembly and Pressurization:
  - A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
  - The bomb head is securely sealed to the bomb vessel.
  - The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup:
  - The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water.
  - The calorimeter is assembled with a stirrer and a high-precision thermometer (e.g., a Beckmann thermometer or a digital thermometer with a resolution of at least 0.001 °C).
  - The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.
- Combustion and Temperature Measurement:
  - The stirrer is started to ensure a uniform temperature throughout the water in the bucket.
  - The initial temperature of the calorimeter is recorded at regular intervals (e.g., every 30 seconds) for a period of time to establish a stable baseline.
  - The sample is ignited by passing an electric current through the fuse wire.
  - The temperature is continuously recorded at short intervals as it rises rapidly after ignition and then begins to cool.

- Data Analysis:
  - The corrected temperature rise ( $\Delta T$ ) is determined by accounting for heat exchange with the surroundings using methods such as the Regnault-Pfaundler or Dickinson method.
  - The heat capacity of the calorimeter system ( $C_{\text{cal}}$ ) is determined in separate experiments using a standard substance with a known heat of combustion, such as benzoic acid.
  - The total heat released during the combustion ( $q_{\text{total}}$ ) is calculated using the equation:  
$$q_{\text{total}} = C_{\text{cal}} * \Delta T.$$
  - Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials (e.g., the gelatin capsule).
  - The standard internal energy of combustion ( $\Delta_c U^\circ$ ) is calculated from the corrected heat release and the mass of the sample.
  - The standard enthalpy of combustion ( $\Delta_c H^\circ$ ) is then calculated from  $\Delta_c U^\circ$  using the relationship  $\Delta_c H^\circ = \Delta_c U^\circ + \Delta n_{\text{gas}} * RT$ , where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the combustion reaction.
  - Finally, the standard enthalpy of formation ( $\Delta_f H^\circ$ ) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

Below is a diagram illustrating the general workflow for determining the enthalpy of formation using bomb calorimetry.



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Workflow for Enthalpy of Formation Determination via Bomb Calorimetry.

## Computational Methodologies

The Joback method is a group contribution method used for the estimation of various thermodynamic properties of pure components based on their molecular structure. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed. For **1,1-diethylcyclopropane**, the relevant groups would be those constituting the cyclopropane ring and the ethyl substituents. This method was used to calculate the standard Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, and the ideal gas heat capacity presented in this guide. It is a widely used estimation technique, particularly when experimental data is unavailable.

The Crippen method is another group contribution approach, specifically for the estimation of the octanol-water partition coefficient (logP) and molar refractivity. Similar to the Joback method, it involves dissecting the molecule into its constituent atoms and their bonding environments and summing the contributions of each fragment. This method was employed to determine the logP and water solubility values for **1,1-diethylcyclopropane**.

## Conclusion

This technical guide has summarized the key thermodynamic properties of **1,1-diethylcyclopropane**, presenting both experimental and calculated data in a structured format. Detailed methodologies for the experimental determination of the enthalpy of formation via bomb calorimetry and for the computational estimation of various properties have been provided. The included workflow diagram offers a clear visual representation of the experimental process. This compilation of data and methodologies is intended to be a valuable asset for researchers and professionals requiring a thorough understanding of the thermodynamic behavior of **1,1-diethylcyclopropane**.

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